7-Methyl-3,4-dihydroisoquinoline hydrochloride chemical structure and molecular weight
7-Methyl-3,4-dihydroisoquinoline hydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to 7-Methyl-3,4-dihydroisoquinoline Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of 7-Methyl-3,4-dihydroisoquinoline hydrochloride, a key heterocyclic building block in medicinal chemistry and pharmaceutical research. The document details its core chemical and physical properties, including its precise molecular weight and structural features. A significant focus is placed on its synthesis, primarily through the Bischler-Napieralski reaction, for which a representative experimental protocol is provided. Furthermore, this guide outlines standard methodologies for structural elucidation and quality control, discusses its chemical reactivity, and explores its applications as a precursor for developing novel therapeutic agents, particularly those targeting the central nervous system. This paper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic and research applications.
Core Chemical Properties
The utility of any chemical intermediate begins with a fundamental understanding of its structure and physicochemical characteristics. 7-Methyl-3,4-dihydroisoquinoline hydrochloride is a derivative of the isoquinoline family, a class of nitrogen-containing heterocycles recognized for their prevalence in bioactive natural products and pharmaceuticals.[1]
Chemical Structure and Nomenclature
The structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridine ring. A methyl group is substituted at the 7-position of the aromatic ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and subsequent reactions in pharmaceutical development.[1][2]
The IUPAC name for this compound is 7-methyl-3,4-dihydroisoquinoline;hydrochloride.[1] Its structure is confirmed through various spectroscopic methods as detailed in Section 4.0.
Caption: Chemical structure of 7-Methyl-3,4-dihydroisoquinoline hydrochloride.
Physicochemical Data Summary
A summary of essential quantitative data is crucial for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 6600-21-1 | [1][3] |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| IUPAC Name | 7-methyl-3,4-dihydroisoquinoline;hydrochloride | [1] |
| Canonical SMILES | CC1=CC2=C(CCN=C2)C=C1.Cl | [1] |
| Exact Mass | 181.0658 g/mol | [1] |
Synthesis and Manufacturing
The synthesis of substituted 3,4-dihydroisoquinolines is a well-established field in organic chemistry, with the Bischler-Napieralski reaction being a cornerstone method.[4] This intramolecular cyclization reaction is valued for its efficiency in constructing the isoquinoline core.
The Bischler-Napieralski Reaction: A Mechanistic Overview
This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. The choice of starting material is critical; for the synthesis of the target compound, an appropriately substituted N-acyl-phenethylamine is required. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][4] The process begins with the activation of the amide carbonyl, followed by an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. This method is robust and allows for the preparation of a wide library of substituted isoquinoline derivatives.[4]
Caption: General workflow for the synthesis via Bischler-Napieralski reaction.
Experimental Protocol: Synthesis and Purification
The following protocol is a representative, self-validating procedure for the synthesis of the title compound. Each step includes checkpoints for ensuring the reaction is proceeding as expected.
Step 1: Acylation of 2-(m-tolyl)ethan-1-amine
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-(m-tolyl)ethan-1-amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formylating reagent (e.g., ethyl formate or acetic formic anhydride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up the reaction by washing with a mild aqueous acid, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(2-(m-tolyl)ethyl)formamide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude amide from Step 1 in a suitable solvent (e.g., anhydrous acetonitrile).
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise at 0 °C. The causality here is that POCl₃ acts as both the dehydrating agent and Lewis acid catalyst.[5]
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.
-
Validation: Monitor the formation of the product by TLC or LC-MS.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification and Salt Formation
-
Purify the crude 7-methyl-3,4-dihydroisoquinoline free base using flash column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Add a solution of HCl in ether (or bubble HCl gas) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Validation: The formation of a solid precipitate indicates successful salt formation.
-
Collect the solid by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product, 7-Methyl-3,4-dihydroisoquinoline hydrochloride.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system of analysis.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group singlet, and the two methylene groups of the dihydro- portion of the ring. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base (145.21 g/mol ) and its fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including C=N stretching from the imine functionality and C-H stretching from the aromatic and aliphatic portions.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >98% for use in drug development applications.
Chemical Reactivity and Derivatives
7-Methyl-3,4-dihydroisoquinoline hydrochloride is a versatile intermediate capable of undergoing several types of reactions to generate a diverse range of derivatives.[1]
-
N-Alkylation: The nitrogen atom can be alkylated to introduce various substituents, potentially modulating the compound's pharmacological properties.[1]
-
Reduction: The imine functionality can be reduced, typically using sodium borohydride (NaBH₄), to yield the corresponding 7-methyl-1,2,3,4-tetrahydroisoquinoline.[6] This saturated analog is another important scaffold in medicinal chemistry.
-
Electrophilic Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution reactions, allowing for additional functionalization.[1]
Applications in Research and Drug Development
The core value of 7-Methyl-3,4-dihydroisoquinoline hydrochloride lies in its role as a synthetic precursor. The 3,4-dihydroisoquinoline scaffold is a critical pharmacophore present in numerous alkaloids and synthetic compounds with a wide array of biological activities.[7]
-
Precursor for Bioactive Compounds: It serves as a starting material for the synthesis of more complex molecules aimed at treating various conditions, particularly neurological disorders.[1]
-
Medicinal Chemistry Research: It is used as a research tool to investigate the structure-activity relationships (SAR) of isoquinoline derivatives on different biological targets, such as neurotransmitter systems.[1][2] The methyl group at the 7-position can influence the compound's lipophilicity and metabolic stability, which are key parameters in drug design.[7]
-
Drug Discovery Scaffolding: The tetrahydroisoquinoline core, easily accessible from this compound via reduction, is a privileged structure in drug discovery, with applications in developing agents for cancer and other diseases.[8][9]
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7-Methyl-3,4-dihydroisoquinoline hydrochloride — Chemical Substance Information. NextSDS. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
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Synthesis of some alkaloid derivatives. XVII. Chemical Papers. [Link]
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Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI. [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
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Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. ACS Publications. [Link]
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Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]
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6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Chemsrc. [Link]
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Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. ACS Publications. [Link]
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Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties. ACS Publications. [Link]
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